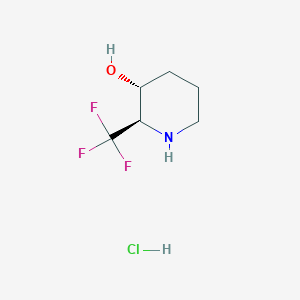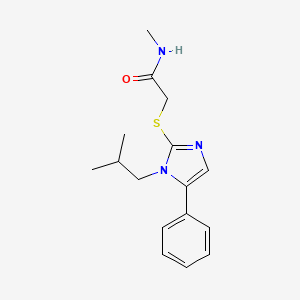![molecular formula C8H13NO4 B2984171 5-[(Dimethylamino)methyl]-2-furoic acid hydrate CAS No. 1609396-50-0](/img/structure/B2984171.png)
5-[(Dimethylamino)methyl]-2-furoic acid hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(Dimethylamino)methyl]-2-furoic acid hydrate is a chemical compound with the CAS Number: 1609396-50-0 . It has a molecular weight of 187.2 and its IUPAC name is this compound . The compound is typically stored at -20°C and is sold in a solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11NO3.H2O/c1-9(2)5-6-3-4-7(12-6)8(10)11;/h3-4H,5H2,1-2H3,(H,10,11);1H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 187.2 . It is a solid at room temperature and is typically stored at -20°C .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
A study by Khaled (2006) in "Applied Surface Science" investigated the use of derivatives related to 5-[(Dimethylamino)methyl]-2-furoic acid hydrate as corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds were found to be effective in increasing their concentration, suggesting potential in corrosion prevention applications (Khaled, 2006).
Biomass Conversion
Román‐Leshkov et al. (2006) in their publication in "Science" discussed the potential of furan derivatives, like those related to this compound, in converting biomass into useful chemicals. They developed a process for dehydrating fructose to hydroxymethylfurfural (HMF), a key intermediate in biomass transformation (Román‐Leshkov, Chheda, & Dumesic, 2006).
Catalytic Transfer Hydrogenation
Yang et al. (2017) in "Fuel" investigated the catalytic transfer hydrogenation of 5-hydroxymethylfurfural (HMF) to valuable chemicals, implicating the potential use of related compounds in catalysis. The study highlights the efficiency of certain catalysts in converting HMF into dimethylfuran (DMF), a valuable chemical (Yang, Xia, Liu, & Wang, 2017).
Electrochemical Biofuel Generation
Nilges and Schröder (2013) in "Energy and Environmental Science" explored the electrochemical conversion of furfural and HMF into methylfuran and DMF, respectively. This study signifies the role of compounds like this compound in the generation of biofuels through electrocatalytic hydrogenation (Nilges & Schröder, 2013).
Synthesis of Polyenic Compounds
Gusev et al. (1965) in "Russian Chemical Bulletin" described the hydration of tertiary diacetylenic glycols leading to substituted 3(2H)-furanones, demonstrating the potential of derivatives of this compound in synthesizing polyenic compounds (Gusev, Nazarova, & Kucherov, 1965).
Eigenschaften
IUPAC Name |
5-[(dimethylamino)methyl]furan-2-carboxylic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.H2O/c1-9(2)5-6-3-4-7(12-6)8(10)11;/h3-4H,5H2,1-2H3,(H,10,11);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKCFBACMRKSMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(O1)C(=O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2984093.png)

![N-(4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-yl)prop-2-enamide](/img/structure/B2984100.png)
![N-[[4-(Propan-2-yloxymethyl)phenyl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2984101.png)
![(2Z)-2-{[2-(trifluoromethyl)phenyl]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2984102.png)
methanone](/img/structure/B2984103.png)

![1,3-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2984106.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide](/img/structure/B2984108.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,4-dimethylbenzamide hydrochloride](/img/structure/B2984111.png)